![molecular formula C13H9F3N2O B2364452 N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide CAS No. 2411274-59-2](/img/structure/B2364452.png)
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide, also known as TFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFB belongs to the class of alkynes and is a derivative of but-2-ynamide.
Wirkmechanismus
The mechanism of action of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide is not fully understood. However, it is believed to act as an inhibitor of protein-protein interactions, which are crucial for the function of many biological processes. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been shown to have biochemical and physiological effects in various studies. In vitro studies have demonstrated that N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide inhibits the growth of cancer cells, including breast, lung, and prostate cancer cells. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide inhibits tumor growth in mice.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has some limitations, including its limited solubility in water and its potential reactivity with certain functional groups.
Zukünftige Richtungen
There are several future directions for the research on N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its use as a building block in the synthesis of new organic compounds, including polymers and dendrimers. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide and its effects on biological processes.
Conclusion
In conclusion, N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide involves the reaction of but-2-ynamide with 3-cyanobenzyl bromide and 2,2,2-trifluoroethylamine in the presence of a base. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, further studies are needed to fully understand the mechanism of action of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide and its effects on biological processes.
Synthesemethoden
The synthesis of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide involves the reaction of but-2-ynamide with 3-cyanobenzyl bromide and 2,2,2-trifluoroethylamine in the presence of a base. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has also been used as a building block in the synthesis of various organic compounds, including polymers and dendrimers.
Eigenschaften
IUPAC Name |
N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c1-2-4-11(19)18-12(13(14,15)16)10-6-3-5-9(7-10)8-17/h3,5-7,12H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCANBKQJQFJLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1=CC=CC(=C1)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

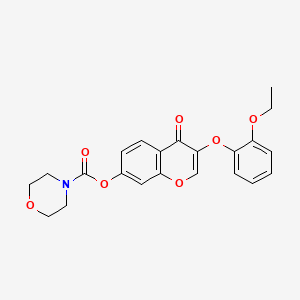

![Ethyl 4-[[2-[5-(2-methoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2364372.png)
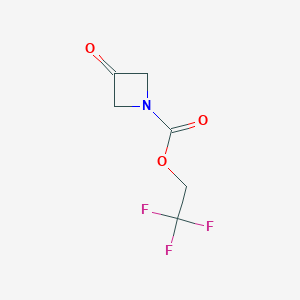
![N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2364374.png)


![3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2364378.png)
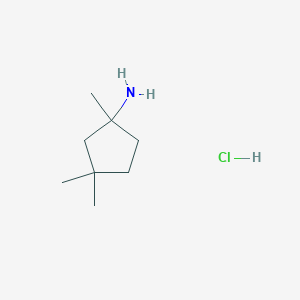
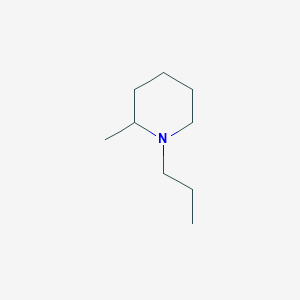
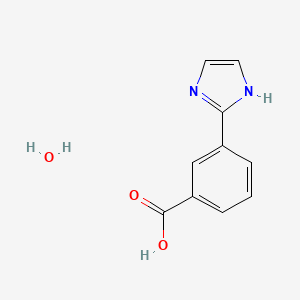

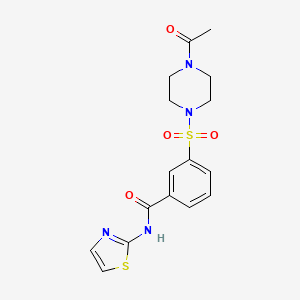
![N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2364391.png)